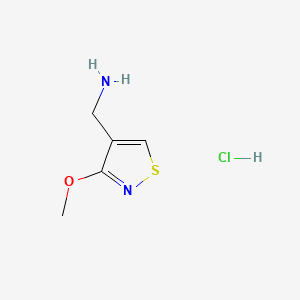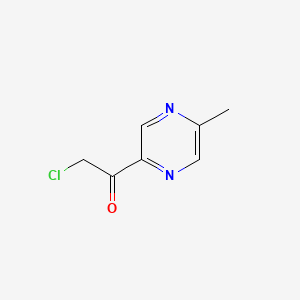
(3-methoxy-1,2-thiazol-4-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxy-1,2-thiazol-4-yl)methanamine hydrochloride, also known as MTMA hydrochloride, is a thiazole derivative with a wide range of applications in the field of science. It is used as a reagent in organic synthesis and plays a pivotal role in the fields of biochemistry and pharmacology. MTMA hydrochloride is used in the synthesis of various compounds such as peptides, peptidomimetics, and other organic molecules. It is also used in the development of new drugs, as well as in the study of the structure-activity relationships of various compounds.
科学的研究の応用
(3-methoxy-1,2-thiazol-4-yl)methanamine hydrochloride hydrochloride is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a substrate in enzyme assays, and as a ligand in affinity chromatography. It is also used in the synthesis of peptides, peptidomimetics, and other organic molecules. In addition, this compound hydrochloride is used in the study of the structure-activity relationships of various compounds, and in the development of new drugs.
作用機序
(3-methoxy-1,2-thiazol-4-yl)methanamine hydrochloride hydrochloride acts as a substrate for various enzymes, such as proteases, kinases, and phosphatases. It is also known to bind to certain receptors, such as the serotonin 5-HT2A receptor, and to modulate the activity of these receptors. In addition, this compound hydrochloride is known to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects
This compound hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of various receptors, such as the serotonin 5-HT2A receptor, and to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, this compound hydrochloride has been shown to have antioxidant and anti-inflammatory effects.
実験室実験の利点と制限
(3-methoxy-1,2-thiazol-4-yl)methanamine hydrochloride hydrochloride has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous media. In addition, it is non-toxic and has a low cost. However, this compound hydrochloride has a number of limitations for use in laboratory experiments. It has a low solubility in water, and it is sensitive to light and air.
将来の方向性
There are a number of possible future directions for the use of (3-methoxy-1,2-thiazol-4-yl)methanamine hydrochloride hydrochloride. These include the development of new drugs, the study of the structure-activity relationships of various compounds, and the use of this compound hydrochloride as a substrate in enzyme assays. In addition, this compound hydrochloride could be used in the synthesis of peptides, peptidomimetics, and other organic molecules. Furthermore, this compound hydrochloride could be used in the development of new therapeutic agents, such as inhibitors of cyclooxygenase and lipoxygenase. Finally, this compound hydrochloride could be used in the study of the biochemical and physiological effects of various compounds.
合成法
(3-methoxy-1,2-thiazol-4-yl)methanamine hydrochloride hydrochloride can be synthesized in a two-step process. The first step involves the reaction of 3-methoxy-1,2-thiazol-4-ylmethanamine with hydrochloric acid to form this compound hydrochloride. The second step involves the reaction of this compound hydrochloride with an aqueous solution of sodium hydroxide to form this compound. The synthesis of this compound hydrochloride is generally carried out in aqueous media and is relatively straightforward.
特性
IUPAC Name |
(3-methoxy-1,2-thiazol-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS.ClH/c1-8-5-4(2-6)3-9-7-5;/h3H,2,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWOSMVKBRCLBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC=C1CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{1-[(2R)-aziridine-2-carbonyl]piperidin-4-yl}-5-chloro-1,3-benzothiazole](/img/structure/B6607896.png)
![3-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]amino}-1-(pyrrolidin-1-yl)propan-1-one hydrochloride](/img/structure/B6607904.png)
![1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one](/img/structure/B6607906.png)


![1-bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B6607925.png)
![1-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one](/img/structure/B6607938.png)


![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-4-carboxylic acid](/img/structure/B6607957.png)
![rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutyl 10-oxopentacyclo[5.3.0.0^{2,5}.0^{3,9}.0^{4,8}]decane-3-carboxylate](/img/structure/B6607969.png)
![rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid, cis](/img/structure/B6607983.png)
![rac-tert-butyl N-[(1R,2R,4S)-2,4-dihydroxycyclopentyl]carbamate](/img/structure/B6607988.png)
![1-[({[3-(dimethylamino)phenyl]methyl}(methyl)amino)methyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B6608003.png)
